molecular formula C12H13ClN2S B12981779 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile

2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile

Cat. No.: B12981779
M. Wt: 252.76 g/mol
InChI Key: LEPANGKQMPSUFS-UHFFFAOYSA-N
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Description

2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile is a chemical compound that belongs to the class of heterocyclic compounds. This compound features a thiazocin ring, which is a sulfur-containing heterocycle, fused with a benzene ring. The presence of a chloro substituent and an acetonitrile group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or nitro groups .

Scientific Research Applications

2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazocin derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

2-(8-chloro-2,3,4,5-tetrahydro-1,6-benzothiazocin-6-yl)acetonitrile

InChI

InChI=1S/C12H13ClN2S/c13-10-3-4-12-11(9-10)15(7-5-14)6-1-2-8-16-12/h3-4,9H,1-2,6-8H2

InChI Key

LEPANGKQMPSUFS-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2=C(C=C(C=C2)Cl)N(C1)CC#N

Origin of Product

United States

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